8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with hydroxy, methoxy, phenoxy, and phenylamino groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable purine derivative is reacted with 2-hydroxy-3-(4-methoxy-phenoxy)-propylamine under controlled conditions. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- Phenoxy acetamide derivatives
Uniqueness
Compared to similar compounds, 8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups and its purine core. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
8-anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-26-20-19(21(30)27(2)23(26)31)28(22(25-20)24-15-7-5-4-6-8-15)13-16(29)14-33-18-11-9-17(32-3)10-12-18/h4-12,16,29H,13-14H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLPQOEBLOJGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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